Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-DPCA ethyl ester can be synthesized through esterification reactions involving 1,4-DPCA and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
Industrial production of 1,4-DPCA ethyl ester follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,4-DPCA ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1,4-DPCA ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies related to hypoxia-inducible factors and their role in cellular responses to low oxygen levels.
Medicine: Investigated for its potential therapeutic effects in conditions related to hypoxia, such as cancer and ischemic diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
1,4-DPCA ethyl ester exerts its effects by inhibiting factor inhibiting hypoxia-inducible factor (FIH). This inhibition prevents the hydroxylation of hypoxia-inducible factor (HIF), leading to the stabilization and activation of HIF. The activated HIF then promotes the expression of genes involved in adaptive responses to hypoxia .
Comparison with Similar Compounds
Similar Compounds
1,4-DPCA: The parent compound of 1,4-DPCA ethyl ester, also inhibits FIH but lacks the ester group.
Prolyl hydroxylase inhibitors: Compounds like dimethyloxalylglycine (DMOG) and roxadustat also inhibit enzymes involved in the regulation of HIF.
Uniqueness
1,4-DPCA ethyl ester is unique due to its specific structure, which allows it to effectively inhibit FIH while being more stable and easier to handle compared to its parent compound. This makes it a valuable tool in research focused on hypoxia and related pathways .
Properties
IUPAC Name |
ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-17-13-10(14(11)18)6-5-9-4-3-7-16-12(9)13/h3-8H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPWGIFULUYTQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964286 | |
Record name | Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86443-19-8, 49590-04-7 | |
Record name | NSC371161 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC302848 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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